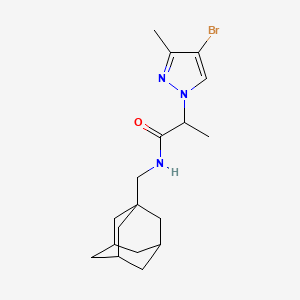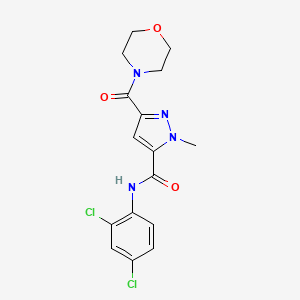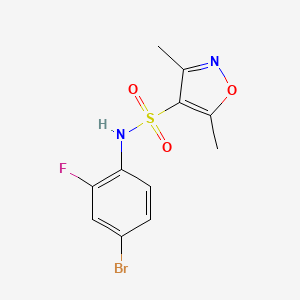![molecular formula C10H10N4O2 B10960172 N-[N-(1,3-benzoxazol-2-yl)carbamimidoyl]acetamide](/img/structure/B10960172.png)
N-[N-(1,3-benzoxazol-2-yl)carbamimidoyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’'-Acetyl-N-(1,3-benzoxazol-2-yl)guanidine is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in synthetic organic chemistry due to its broad substrate scope and functionalization potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-acetyl-N-(1,3-benzoxazol-2-yl)guanidine typically involves the cyclization of 2-aminophenol with various reagents. One common method is the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using a boron trifluoride etherate catalyst in 1,4-dioxane as a solvent at reflux conditions . Another approach involves the use of thiourea derivatives as guanidylating agents, which react with 2-aminophenol under metal-catalyzed conditions .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N’'-Acetyl-N-(1,3-benzoxazol-2-yl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated benzoxazole derivatives with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
N’'-Acetyl-N-(1,3-benzoxazol-2-yl)guanidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N’'-acetyl-N-(1,3-benzoxazol-2-yl)guanidine involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzoxazol-2-yl)guanidine: Similar structure but lacks the acetyl group.
N-(1,3-benzoxazol-2-yl)-N’,N’'-bis[(4-methoxyphenoxy)acetyl]guanidine: Contains additional methoxyphenoxyacetyl groups.
Uniqueness
N’'-Acetyl-N-(1,3-benzoxazol-2-yl)guanidine is unique due to its specific acetylation, which can influence its biological activity and chemical reactivity. The presence of the acetyl group can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C10H10N4O2/c1-6(15)12-9(11)14-10-13-7-4-2-3-5-8(7)16-10/h2-5H,1H3,(H3,11,12,13,14,15) |
InChI Key |
WEDDKMNLCLNTSJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)N/C(=N/C1=NC2=CC=CC=C2O1)/N |
Canonical SMILES |
CC(=O)NC(=NC1=NC2=CC=CC=C2O1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10960095.png)

![3,4-Dichlorobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxylate](/img/structure/B10960108.png)
![[5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10960113.png)


![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10960126.png)
![N-cyclopentyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B10960131.png)
![4,4'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)methylylidene-1H-pyrrole-2,1-diyl]}dibenzenesulfonamide](/img/structure/B10960133.png)
![4-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B10960152.png)

![2-{3-[(3-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10960162.png)
![4-{[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10960167.png)

